ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is a complex organic compound that features a triazine ring, a benzoate ester, and a thioacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Coupling with Benzoate Ester: The final step involves coupling the thioacetylated triazine with ethyl 4-aminobenzoate under suitable conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the triazine ring, potentially converting them to alcohols.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzoate ester.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It may be utilized in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and thioacetyl group could play crucial roles in these interactions, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound also features a benzoate ester and has applications in medicinal chemistry.
3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: Another compound with a similar ester functionality, used in the synthesis of various heterocyclic compounds.
Uniqueness
Ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is unique due to the presence of the triazine ring and thioacetyl group, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-2-22-13(21)9-3-5-10(6-4-9)16-12(20)8-23-14-17-11(19)7-15-18-14/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQROMXKGEDZNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.